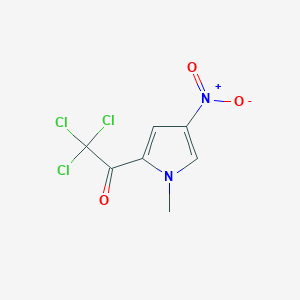

2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 742396. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trichloro-1-(1-methyl-4-nitropyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3N2O3/c1-11-3-4(12(14)15)2-5(11)6(13)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASYNLWEPOHNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374973 | |

| Record name | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120122-47-6 | |

| Record name | 120122-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 120122-47-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct published synthetic protocol, this guide outlines a proposed three-step synthesis based on established organic chemistry principles, including the nitration of a pyrrole derivative, a subsequent decarboxylation, and a final Friedel-Crafts acylation.

Proposed Synthetic Pathway

The synthesis of the target compound, this compound, is proposed to proceed via the following three steps, starting from the commercially available 1-methylpyrrole-2-carboxylic acid:

-

Nitration: Regioselective nitration of 1-methylpyrrole-2-carboxylic acid to yield 1-methyl-4-nitropyrrole-2-carboxylic acid. The carboxylic acid group at the 2-position is expected to direct the incoming nitro group to the 4-position.

-

Decarboxylation: Removal of the carboxylic acid group from 1-methyl-4-nitropyrrole-2-carboxylic acid under acidic conditions to afford the key intermediate, 1-methyl-4-nitropyrrole.

-

Friedel-Crafts Acylation: Acylation of 1-methyl-4-nitropyrrole with trichloroacetyl chloride in the presence of a Lewis acid catalyst to yield the final product.

The overall synthetic workflow is depicted in the following diagram:

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone. Due to the limited availability of direct experimental data for this specific molecule, this document also includes inferred properties and methodologies based on structurally related compounds. The guide covers available physicochemical data, plausible experimental protocols for its synthesis and analysis, and a discussion of its potential biological activities, including a hypothetical signaling pathway for its antimicrobial action. This document aims to serve as a valuable resource for researchers interested in the potential applications of this and similar nitro-pyrrole derivatives in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 120122-47-6 | [1][2] |

| Molecular Formula | C₇H₅Cl₃N₂O₃ | [1][2] |

| Molecular Weight | 271.49 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Purity | ≥95% | [3] |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [3] |

| Topological Polar Surface Area (TPSA) | 65.14 Ų | [2] |

| logP (octanol-water partition coefficient) | 2.4862 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

| Melting Point | Not Available | [1] |

| Boiling Point | Not Available | [1] |

| Solubility | Not Available |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on the synthesis of structurally similar compounds, such as 2-(trichloroacetyl)pyrrole, a plausible synthetic route and standard analytical methodologies can be proposed.

Proposed Synthesis of this compound

The synthesis would likely involve the Friedel-Crafts acylation of 1-methyl-4-nitro-1H-pyrrole with trichloroacetyl chloride.

Materials:

-

1-methyl-4-nitro-1H-pyrrole

-

Trichloroacetyl chloride

-

Anhydrous diethyl ether (or other suitable aprotic solvent like dichloromethane)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Nitrogen gas atmosphere

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1-methyl-4-nitro-1H-pyrrole in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add trichloroacetyl chloride to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons and the two protons on the pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing nitro and trichloroacetyl groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbons of the pyrrole ring, the carbonyl carbon, and the trichloromethyl carbon.

General Protocol for NMR Analysis:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and elemental composition of the compound.

General Protocol for MS Analysis:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound, confirming its elemental formula. Fragmentation patterns can provide further structural information.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been reported for this compound, the presence of the nitro-pyrrole moiety suggests potential antimicrobial activity. Nitroaromatic compounds are often prodrugs that require reductive bioactivation within the target organism to exert their cytotoxic effects.

Hypothetical Antimicrobial Mechanism of Action

The proposed mechanism involves the enzymatic reduction of the nitro group to form reactive nitrogen species, which can then damage cellular macromolecules such as DNA, proteins, and lipids, leading to cell death.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the synthetically important compound, 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone. This molecule, with CAS Number 120122-47-6, possesses a unique combination of a nitro-substituted pyrrole ring and a trichloroacetyl group, making it a valuable intermediate in medicinal chemistry and materials science. This document details the analytical methodologies and spectroscopic interpretations that are fundamental to confirming its molecular structure.

Molecular and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 1H | H-5 |

| ~7.4 | Doublet | 1H | H-3 |

| ~4.1 | Singlet | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (ethanone) |

| ~140 | C-4 (bearing NO₂) |

| ~130 | C-2 (bearing ethanone) |

| ~128 | C-5 |

| ~115 | C-3 |

| ~95 | -CCl₃ |

| ~38 | N-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely produce a molecular ion peak and characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 271/273/275 | [M]⁺ (Molecular ion with isotopic pattern for 3 Cl atoms) |

| 154 | [M - CCl₃]⁺ |

| 126 | [M - CCl₃ - CO]⁺ |

| 117/119/121 | [CCl₃]⁺ |

| 80 | [C₄H₄N]⁺ (Pyrrole ring fragment) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1520 & ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1300 | Medium | C-N stretch |

| ~800 | Strong | C-Cl stretch |

Experimental Protocols

The synthesis of this compound would most plausibly be achieved via a Friedel-Crafts acylation reaction. The following is a generalized, detailed protocol based on established methodologies for similar transformations.

Synthesis via Friedel-Crafts Acylation

Materials:

-

1-methyl-4-nitropyrrole

-

Trichloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

The suspension is cooled to 0 °C in an ice bath.

-

Trichloroacetyl chloride (1.05 equivalents) is dissolved in anhydrous DCM and added dropwise to the stirred suspension via the dropping funnel.

-

After stirring for 15 minutes, a solution of 1-methyl-4-nitropyrrole (1.0 equivalent) in anhydrous DCM is added dropwise, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is slowly and carefully poured into a beaker containing crushed ice and 1 M HCl.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with DCM.

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation and the key structural features of the molecule.

Caption: Logical workflow for the synthesis and structure elucidation of the target compound.

Caption: 2D representation of the molecular structure.

References

An In-Depth Technical Guide on the Spectroscopic and Synthetic Aspects of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics and a plausible synthetic protocol for the compound 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone. Due to the limited availability of public domain experimental data for this specific molecule, this guide presents predicted NMR data based on the analysis of structurally similar compounds and general spectroscopic principles. A generalized experimental workflow is also provided.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known effects of substituents on the pyrrole ring and data from related structures.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | s | 1H | H-5 |

| ~7.6 | s | 1H | H-3 |

| ~4.1 | s | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O |

| ~140 | C-4 |

| ~135 | C-2 |

| ~128 | C-5 |

| ~118 | C-3 |

| ~95 | -CCl₃ |

| ~38 | N-CH₃ |

Experimental Protocols

General Protocol for N-methylation of a Pyrrole Derivative:

-

Dissolution: The starting pyrrole, 2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone, would be dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), would be added to the solution at 0 °C to deprotonate the pyrrole nitrogen.

-

Methylation: A methylating agent, typically methyl iodide (CH₃I), would then be added to the reaction mixture.

-

Reaction Monitoring: The reaction would be stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Workup: Upon completion, the reaction would be quenched with water and the product extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.

General Protocol for NMR Sample Preparation:

-

Approximately 5-10 mg of the purified product would be dissolved in about 0.6 mL of deuterated chloroform (CDCl₃).

-

The solution would be transferred to a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra would be acquired on a 400 MHz (or higher) NMR spectrometer.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of the target compound to its final spectroscopic analysis.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Mass Spectrometry of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mass spectrometry of the compound 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone. Due to the absence of publicly available experimental mass spectra for this specific molecule, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry and the known behavior of related chemical structures, such as halogenated and nitroaromatic compounds. This guide also includes a detailed, generalized experimental protocol for acquiring the mass spectrum of this and similar compounds. The information is intended to support researchers in identifying and characterizing this molecule in various experimental settings.

Introduction

This compound is a complex organic molecule containing several functional groups that influence its behavior under mass spectrometric analysis. These include a pyrrole ring, a nitro group, and a trichloroacetyl group. Understanding the fragmentation of this molecule is crucial for its identification and structural elucidation in complex mixtures, which is a common requirement in drug development and metabolic studies. This guide will explore the theoretical fragmentation pathways under electron ionization (EI) conditions.

Predicted Mass Spectrum and Fragmentation Analysis

While an experimental mass spectrum for this compound is not publicly available in major spectral databases such as the NIST Mass Spectral Library, we can predict its fragmentation pattern based on the fragmentation rules of its constituent functional groups. The molecular weight of the compound (C₇H₅Cl₃N₂O₃) is 271.49 g/mol . The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Neutral Loss | Notes |

| 271/273/275 | [C₇H₅Cl₃N₂O₃]⁺ | - | Molecular ion peak cluster, showing the characteristic isotopic pattern for three chlorine atoms. |

| 226/228/230 | [C₇H₅Cl₃NO]⁺ | NO₂ | Loss of the nitro group. |

| 154/156 | [C₆H₅Cl₂N]⁺ | CCl₃NO₂ | Loss of the trichloroacetyl and nitro groups. |

| 124 | [C₅H₄N₂O₂]⁺ | C₂HCl₃O | Loss of the trichloroacetyl group. |

| 117/119/121 | [CCl₃]⁺ | C₇H₅N₂O₃ | Trichloromethyl cation. |

| 94 | [C₅H₄N]⁺ | C₂HCl₃NO₂ | Further fragmentation of the pyrrole ring. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways initiated by the ionization of the molecule. The initial molecular ion is expected to be unstable and readily undergo fragmentation.

A primary fragmentation event is likely the cleavage of the C-C bond between the pyrrole ring and the carbonyl group, leading to the formation of a trichloromethyl cation ([CCl₃]⁺) and a pyrrole-containing radical. Another significant fragmentation would be the loss of the nitro group (NO₂). The presence of the electron-withdrawing trichloroacetyl and nitro groups will influence the stability of the resulting fragment ions.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry

The following provides a generalized experimental protocol for obtaining the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as acetonitrile or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. While awaiting experimental data, the predicted fragmentation patterns and the detailed experimental protocol herein offer valuable guidance for researchers working on the identification and characterization of this and structurally related compounds. The unique combination of a trichloroacetyl group, a nitro group, and a pyrrole ring suggests a complex and informative fragmentation pattern that can be a powerful tool for its unambiguous identification.

An In-depth Technical Guide to the Infrared Spectroscopy of 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopic properties of the compound 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone (CAS No. 120122-47-6). Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted absorption data based on the analysis of structurally similar compounds. It also includes a comprehensive experimental protocol for acquiring an IR spectrum of the title compound and a logical workflow for its synthesis and analysis.

Predicted Infrared Spectroscopy Data

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the 1-methyl-4-nitro-1H-pyrrole ring, the trichloroacetyl group, and the various C-H and C-N bonds. The predicted wavenumbers, along with their corresponding vibrational modes and expected intensities, are summarized in Table 1. These predictions are derived from established correlation tables and spectral data of related compounds such as 2-acetylpyrroles, nitrated aromatic systems, and organochlorine compounds.

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3120 - 3150 | Medium | Aromatic C-H Stretch | Pyrrole Ring |

| ~2950 - 2980 | Weak | Aliphatic C-H Stretch | N-CH₃ Group |

| ~1700 - 1730 | Strong | C=O Stretch | Trichloroacetyl Ketone |

| ~1600 - 1620 | Medium | C=C Stretch (in-ring) | Pyrrole Ring |

| ~1510 - 1550 | Strong | Asymmetric NO₂ Stretch | Nitro Group |

| ~1450 - 1480 | Medium | C-H Bend (in-plane) / C-N Stretch | Pyrrole Ring / N-CH₃ Group |

| ~1340 - 1380 | Strong | Symmetric NO₂ Stretch | Nitro Group |

| ~1100 - 1200 | Medium | C-N Stretch | Pyrrole Ring |

| ~800 - 850 | Strong | C-Cl Stretch | Trichloroacetyl Group |

| ~700 - 750 | Medium | C-H Out-of-plane Bend | Pyrrole Ring |

Note: The exact positions and intensities of the peaks can be influenced by the sample's physical state (solid or solution) and the specific intermolecular interactions.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This section outlines a detailed methodology for obtaining a high-quality FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

2.1. Materials and Equipment

-

This compound (solid, finely powdered)

-

FTIR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR spectrometer with a DTGS or MCT detector

-

Sample holder for pellets

-

Spatula

-

Analytical balance

2.2. Procedure

-

Sample Preparation:

-

Gently grind approximately 1-2 mg of the title compound into a fine powder using the agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer the powdered mixture into the pellet die.

-

Ensure the surface of the powder is level.

-

Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction on the acquired sample spectrum.

-

If necessary, apply baseline correction and smoothing algorithms.

-

Identify and label the significant absorption peaks.

-

Logical Workflow: Synthesis and Spectroscopic Analysis

The following diagram illustrates a plausible workflow for the synthesis and subsequent infrared spectroscopic analysis of this compound. The proposed synthetic route is a generalized pathway based on common organic chemistry transformations.

Caption: Synthesis and Analysis Workflow.

Signaling Pathways and Logical Relationships

While the title compound is not directly implicated in specific signaling pathways in the provided context, its structural motifs are of interest in drug development. Pyrrole and nitro-aromatic functionalities are present in various bioactive molecules. The logical relationship for its potential application in research would follow a standard drug discovery and development pipeline.

Caption: Drug Discovery and Development Pipeline.

Unlocking the Therapeutic Potential of Nitropyrrole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyrrole derivatives, a fascinating class of heterocyclic compounds, have emerged as a significant area of interest in medicinal chemistry. Characterized by a pyrrole ring bearing one or more nitro groups, these molecules exhibit a diverse range of biological activities, positioning them as promising candidates for the development of novel therapeutics. Their unique electronic and structural features, conferred by the electron-withdrawing nitro group, allow for a multitude of molecular interactions, leading to potent effects against various pathological conditions. This technical guide provides a comprehensive overview of the current landscape of nitropyrrole derivatives in medicinal chemistry, with a focus on their synthesis, therapeutic applications, and mechanisms of action.

Synthesis of Nitropyrrole Derivatives

The synthesis of nitropyrrole derivatives is a critical aspect of their development as therapeutic agents. Various synthetic strategies have been employed to construct the nitropyrrole scaffold and introduce diverse substituents to modulate their biological activity.

General Synthetic Workflow

The synthesis of bioactive nitropyrrole derivatives often follows a multi-step process, beginning with the construction of the core pyrrole ring, followed by nitration and subsequent functionalization.

Key Experimental Protocols

1. Paal-Knorr Synthesis of N-Arylpyrroles

The Paal-Knorr synthesis is a classical and widely used method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.

-

Materials: 1,4-dicarbonyl compound (1.0 eq), primary aniline (1.2 eq), glacial acetic acid, ethanol.

-

Procedure:

-

Dissolve the 1,4-dicarbonyl compound and the primary aniline in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified N-arylpyrrole by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

-

2. Nitration of Pyrrole Derivatives

The introduction of a nitro group onto the pyrrole ring is a crucial step in the synthesis of nitropyrrole derivatives.

-

Materials: Pyrrole derivative, nitric acid, sulfuric acid (or acetic anhydride), dichloromethane.

-

Procedure:

-

Dissolve the pyrrole derivative in dichloromethane in a flask cooled in an ice bath.

-

Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride) to the solution while maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at low temperature for 1-3 hours.

-

Carefully quench the reaction by pouring it into ice-water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the nitropyrrole derivative by column chromatography or recrystallization.

-

Therapeutic Applications of Nitropyrrole Derivatives

Nitropyrrole derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A substantial body of research has focused on the development of nitropyrrole derivatives as anticancer agents. These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of key cellular processes like tubulin polymerization and kinase signaling.

Tubulin Polymerization Inhibition:

Certain nitropyrrole derivatives act as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

Table 1: Anticancer Activity of Representative Nitropyrrole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Nitro-Pyrrolomycin Derivative 5c | HCT116 (Colon) | 1.6 ± 0.2 | Not specified | [1] |

| MCF-7 (Breast) | 1.6 ± 0.4 | [1] | ||

| ARAP 22 | MCF-7 (Breast) | 0.015 | Tubulin Polymerization Inhibitor | [2] |

| ARAP 28 | MCF-7 (Breast) | 0.060 | Tubulin Polymerization Inhibitor | [2] |

| Nitropyrrolin D | HCT-116 (Colon) | 5.7 | Not specified | [3] |

Antimicrobial Activity

Nitropyrrole derivatives, particularly the pyrrolomycin class of natural products, exhibit potent activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of cellular membranes and inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Representative Nitropyrrole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Nitro-Pyrrolomycin Derivative 5c | Staphylococcus aureus | 0.8 ± 0.3 | [1] |

| Pseudomonas aeruginosa | 8.3 ± 1.9 | [1] | |

| 4-Nitropyrrole-based 1,3,4-oxadiazole 5e | Mycobacterium tuberculosis H37Rv | 0.46 | [2] |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis H37Rv | 3.125 | [4] |

| 3-Farnesylpyrrole | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.8 | [3][4] |

Anti-inflammatory Activity

Certain diarylpyrrole derivatives containing a nitrooxyalkyl moiety have been designed as selective cyclooxygenase-2 (COX-2) inhibitors that also act as nitric oxide (NO) donors. This dual mechanism of action offers the potential for potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

COX-2 Inhibition and NO Donation Pathway:

References

- 1. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitropyrrolins A–E, Cytotoxic Farnesyl-α-Nitropyrroles from a Marine-Derived Bacterium Within the Actinomycete Family Streptomycetaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes to Polysubstituted Nitropyrroles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of polysubstituted nitropyrroles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The following sections outline key synthetic strategies, including the Barton-Zard, Paal-Knorr, and Hantzsch pyrrole syntheses, as well as cycloaddition reactions and post-synthetic functionalization of the pyrrole core.

Barton-Zard Pyrrole Synthesis

The Barton-Zard reaction is a powerful and convergent method for the synthesis of pyrroles, particularly well-suited for the direct introduction of a nitro group at the 3-position of the pyrrole ring. The reaction involves the condensation of a nitroalkene with an α-isocyanoacetate in the presence of a base.[1][2][3][4][5]

Logical Workflow for Barton-Zard Synthesis

Caption: General workflow for the Barton-Zard synthesis of polysubstituted nitropyrroles.

Data Presentation: Barton-Zard Synthesis

| Entry | Nitroalkene (R¹) | α-Isocyanoacetate (R²) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | 3-Nitro-2H-chromene | Ethyl isocyanoacetate | K₂CO₃ | EtOH | Reflux | 0.5 | Ethyl 2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate | 94 |

| 2 | 4-Acetoxy-3-nitrohexane | Ethyl isocyanoacetate | DBU | MTBE | 20 | 2 | 3,4-Diethylpyrrole-2-carboxylate | >95 |

| 3 | β-Nitro-styrene | Ethyl isocyanoacetate | DBU | THF | RT | 12 | Ethyl 4-phenyl-3-nitro-1H-pyrrole-2-carboxylate | 75 |

| 4 | 1-Nitrocyclohexene | Ethyl isocyanoacetate | NaH | THF | RT | 12 | Ethyl 3-nitro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | 80 |

Experimental Protocol: Synthesis of Ethyl 2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate[6]

-

To a stirred mixture of 3-nitro-2H-chromene (0.5 mmol) and potassium carbonate (K₂CO₃, 104 mg, 0.75 mmol) in ethanol (4 mL), a solution of ethyl isocyanoacetate (74 mg, 0.65 mmol) in ethanol (2 mL) is added dropwise.

-

The reaction mixture is then heated to reflux for 30 minutes, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, 1 mL of 5% hydrochloric acid is added to the reaction mixture.

-

The solvent is removed under reduced pressure.

-

The residue is then subjected to an appropriate workup, typically involving extraction with an organic solvent, washing, drying, and purification by column chromatography to afford the desired product.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classical and widely used method for constructing the pyrrole ring by the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3][6][7] For the synthesis of nitropyrroles, this can be achieved by either using a 1,4-dicarbonyl precursor that already contains a nitro group or by nitrating the resulting polysubstituted pyrrole in a subsequent step.

Synthetic Strategies via Paal-Knorr

Caption: Two primary strategies for synthesizing nitropyrroles using the Paal-Knorr method.

Data Presentation: Paal-Knorr Synthesis and Subsequent Nitration

| Entry | 1,4-Dicarbonyl | Amine | Conditions | Product (Yield) | Nitration Conditions | Final Product (Yield) |

| 1 | 3-Nitro-hexane-2,5-dione | NH₄OAc | AcOH, reflux | 2,5-Dimethyl-3-nitropyrrole (Good) | - | - |

| 2 | Hexane-2,5-dione | Aniline | HCl (cat.), MeOH, reflux | 2,5-Dimethyl-1-phenylpyrrole (52%) | HNO₃/Ac₂O, -10 °C | 2,5-Dimethyl-3-nitro-1-phenylpyrrole (Moderate) |

| 3 | 1,4-Diphenylbutane-1,4-dione | Benzylamine | AcOH, reflux | 1-Benzyl-2,5-diphenylpyrrole (High) | Cu(NO₃)₂·3H₂O, Ac₂O | 1-Benzyl-3-nitro-2,5-diphenylpyrrole (Good) |

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole and Subsequent Nitration

Part A: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole [8]

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL).

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15 minutes.

-

After the reflux period, cool the flask in an ice bath.

-

Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenylpyrrole.

Part B: Nitration of 2,5-Dimethyl-1-phenylpyrrole

-

Dissolve 2,5-dimethyl-1-phenylpyrrole (1.0 mmol) in acetic anhydride (5 mL) in a flask cooled to -10 °C.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1 mmol) and acetic anhydride (1 mL) dropwise, maintaining the temperature below 0 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2,5-dimethyl-3-nitro-1-phenylpyrrole.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a multi-component reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to form a substituted pyrrole.[2][9] To obtain a nitropyrrole, a nitro group must be present on one of the starting materials, typically the β-ketoester or the α-haloketone.

Reaction Scheme: Hantzsch Synthesis of a Nitropyrrole

Caption: General scheme for the Hantzsch synthesis of a polysubstituted nitropyrrole.

Data Presentation: Hantzsch Synthesis

| Entry | β-Ketoester | α-Haloketone | Amine | Conditions | Product | Yield (%) |

| 1 | Ethyl 2-nitroacetoacetate | Chloroacetone | NH₄OAc | EtOH, reflux | Ethyl 2,5-dimethyl-4-nitro-1H-pyrrole-3-carboxylate | Moderate |

| 2 | Methyl acetoacetate | 2-Bromo-1-(4-nitrophenyl)ethan-1-one | Benzylamine | Dioxane, reflux | Methyl 1-benzyl-2-methyl-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate | Good |

| 3 | Ethyl benzoylacetate | 3-Bromo-3-nitro-2-butanone | Aniline | Acetic acid, 100 °C | Ethyl 1,5-diphenyl-2-methyl-4-nitro-1H-pyrrole-3-carboxylate | Moderate |

Experimental Protocol: General Procedure for Hantzsch Synthesis of a Nitropyrrole

-

Dissolve the β-ketoester (1.0 equiv) and the primary amine or ammonia source (e.g., ammonium acetate, 1.1 equiv) in a suitable solvent (e.g., ethanol, acetic acid).

-

To this solution, add the α-haloketone (1.0 equiv).

-

Heat the reaction mixture to reflux or the specified temperature and stir for the required duration (typically monitored by TLC).

-

After cooling to room temperature, the reaction mixture may be poured into water to precipitate the crude product.

-

Collect the solid by filtration or extract the aqueous mixture with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the residue by column chromatography or recrystallization to obtain the pure polysubstituted nitropyrrole.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful and stereocontrolled route to pyrrolidine rings, which can subsequently be aromatized to form pyrroles. For the synthesis of nitropyrroles, a common strategy is the 1,3-dipolar cycloaddition of an azomethine ylide with a nitroalkene.

Workflow for Cycloaddition-Aromatization Strategy

Caption: A two-step approach to polysubstituted nitropyrroles via cycloaddition and subsequent aromatization.

Data Presentation: Cycloaddition Route to Nitropyrroles

| Entry | Azomethine Ylide Source | Nitroalkene | Cycloaddition Conditions | Aromatization Reagent | Product | Overall Yield (%) |

| 1 | N-benzylglycine ethyl ester | β-Nitrostyrene | AgOAc, DBU, CH₃CN, RT | DDQ | Ethyl 1-benzyl-5-phenyl-3-nitro-1H-pyrrole-2-carboxylate | Good |

| 2 | Sarcosine, Benzaldehyde | (E)-1-nitroprop-1-ene | Toluene, reflux | MnO₂ | 1,2-Dimethyl-5-phenyl-3-nitropyrrole | Moderate |

| 3 | Isatin, Phenylalanine | 2-Nitro-1-phenylethene | Ac₂O, reflux | Pd/C | Spiro[indole-3,2'-pyrrol]-2-one derivative | Moderate |

Experimental Protocol: Two-Step Synthesis of a Nitropyrrole via Cycloaddition

Step 1: 1,3-Dipolar Cycloaddition

-

In a round-bottom flask, dissolve the azomethine ylide precursor (e.g., N-substituted α-amino acid ester, 1.0 equiv) and the nitroalkene (1.1 equiv) in a suitable aprotic solvent (e.g., toluene, acetonitrile).

-

Add the appropriate reagents to generate the azomethine ylide in situ (e.g., a base like DBU or a metal catalyst like AgOAc).

-

Stir the reaction mixture at room temperature or the specified temperature until the starting materials are consumed (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the crude nitropyrrolidine intermediate by column chromatography.

Step 2: Aromatization

-

Dissolve the purified nitropyrrolidine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, toluene).

-

Add an oxidizing agent (e.g., DDQ, MnO₂, 1.5-2.0 equiv).

-

Stir the mixture at room temperature or with heating until the reaction is complete.

-

Filter off the oxidant precipitate and wash with the solvent.

-

Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield the polysubstituted nitropyrrole.

Functionalization of Nitropyrroles

An alternative approach to complex polysubstituted nitropyrroles is the direct functionalization of a pre-existing nitropyrrole core. This can be achieved through various methods, including electrophilic substitution (halogenation, acylation) and modern cross-coupling techniques.

Conceptual Diagram of Nitropyrrole Functionalization

Caption: Pathways for the diversification of nitropyrrole scaffolds.

Data Presentation: Functionalization of Nitropyrroles

| Entry | Starting Nitropyrrole | Reagents and Conditions | Product | Yield (%) |

| 1 | 3-Nitropyrrole | N-Bromosuccinimide (NBS), THF, 0 °C | 2-Bromo-3-nitropyrrole | 90 |

| 2 | 1-Methyl-3-nitropyrrole | Acetic anhydride, AlCl₃, CH₂Cl₂, RT | 2-Acetyl-1-methyl-4-nitropyrrole | 75 |

| 3 | 2-Bromo-1-methyl-4-nitropyrrole | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | 1-Methyl-2-phenyl-4-nitropyrrole | 85 |

Experimental Protocol: Suzuki Coupling of a Bromo-nitropyrrole

-

To a degassed mixture of 2-bromo-1-methyl-4-nitropyrrole (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL), add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired 1-methyl-2-phenyl-4-nitropyrrole.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. SYNTHESIS OF β-NITROPYRROLES BASED ON NITRO COMPOUNDS | Chemistry of Heterocyclic Compounds [osi131.osi.lv]

- 8. Three‐Component Synthesis of Pyrrole‐Related Nitrogen Heterocycles by a Hantzsch‐Type Process: Comparison between Conventional and High‐Speed Vibration Milling Conditions | Publicación [silice.csic.es]

- 9. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles with Electron-Withdrawing Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, providing a robust and efficient method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3][4] This method is particularly valuable in medicinal chemistry and materials science due to the prevalence of the pyrrole scaffold in a wide range of biologically active compounds and functional materials. While the classical Paal-Knorr reaction is well-established, its application to the synthesis of pyrroles bearing electron-withdrawing groups (EWGs) on the pyrrole core presents specific challenges and requires optimized conditions. These electron-deficient pyrroles are of significant interest as their electronic properties are modulated, influencing their reactivity and potential applications.

These application notes provide a comprehensive overview of the Paal-Knorr synthesis of substituted pyrroles featuring electron-withdrawing groups. This document includes detailed experimental protocols, quantitative data on reaction conditions and yields, and visualizations of the reaction mechanism and experimental workflow to guide researchers in this synthetic endeavor.

Reaction Mechanism and Experimental Workflow

The accepted mechanism of the Paal-Knorr pyrrole synthesis involves the initial nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[3][5] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, forming a five-membered ring. Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic pyrrole ring.[3][5] The ring-closing step is often considered the rate-determining step of the reaction.[4] While the fundamental mechanism remains the same, the presence of electron-withdrawing groups on the 1,4-dicarbonyl precursor can influence the reactivity of the carbonyl groups and may necessitate adjustments to the reaction conditions, such as the use of catalysts or higher temperatures, to achieve optimal yields.

A general experimental workflow for the Paal-Knorr synthesis is depicted below. The process typically involves the reaction of the 1,4-dicarbonyl compound with a primary amine, often in the presence of a catalyst, followed by workup and purification of the resulting substituted pyrrole.[6]

The reaction mechanism, detailing the key intermediates from the 1,4-dicarbonyl compound to the final pyrrole product, is illustrated below.

Quantitative Data Presentation

The following tables summarize the reaction conditions and yields for the Paal-Knorr synthesis of various substituted pyrroles with electron-withdrawing groups. Microwave-assisted synthesis has emerged as a particularly effective method for these substrates, often providing higher yields in significantly shorter reaction times.[1][7][8][9]

Table 1: Microwave-Assisted Synthesis of Substituted Pyrroles with Methoxycarbonyl Groups [9]

| 1,4-Diketone Precursor | Primary Amine | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Methyl 2-acetyl-3-oxo-3-phenylpropanoate | Benzylamine | Acetic Acid | 150 | 5 | 85 |

| Methyl 2-acetyl-3-oxo-3-phenylpropanoate | Aniline | Acetic Acid | 150 | 5 | 82 |

| Methyl 2-acetyl-3-oxobutanoate | Benzylamine | Acetic Acid | 120 | 2 | 89 |

| Methyl 2-acetyl-3-oxobutanoate | Aniline | Acetic Acid | 120 | 3 | 87 |

| Methyl 2-acetyl-3-oxo-4-phenylbutanoate | Benzylamine | Acetic Acid | 150 | 10 | 75 |

| Methyl 2-acetyl-3-oxo-4-phenylbutanoate | Aniline | Acetic Acid | 150 | 10 | 72 |

Table 2: Synthesis of N-Substituted Pyrroles from 2,5-Hexanedione under Various Conditions [10][11]

| Primary Amine | Catalyst / Conditions | Solvent | Temperature | Time | Yield (%) |

| Aniline | Acetic Acid | - | 110 °C | 2 h | >90 |

| Benzylamine | - | Ethanol | Reflux | 4 h | ~85 |

| Aniline Derivatives | CATAPAL 200 (Alumina) | - | 60 °C | 45 min | 73-96 |

| Aniline | Ammonium Chloride / Microwave | - | 50 °C | 5-8 min | 90-95 |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Methyl 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate[9]

This protocol describes the synthesis of a pyrrole with both ester and phenyl substituents, demonstrating the utility of microwave irradiation for substrates with electron-withdrawing groups.

Materials:

-

Methyl 2-acetyl-3-oxo-3-phenylpropanoate (1.0 equiv)

-

Benzylamine (1.2 equiv)

-

Glacial Acetic Acid

-

Microwave reactor vials

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a microwave reactor vial, combine methyl 2-acetyl-3-oxo-3-phenylpropanoate and benzylamine in glacial acetic acid.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 150 °C for 5 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Conventional Heating Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole[6]

This protocol details a standard method for the synthesis of an N-aryl pyrrole using conventional heating.

Materials:

-

2,5-Hexanedione (1.0 equiv)

-

Aniline (1.0 equiv)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine 2,5-hexanedione and aniline in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the mixture to reflux and maintain for 15-30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]

Conclusion

The Paal-Knorr synthesis remains a highly relevant and versatile method for the preparation of substituted pyrroles, including those bearing electron-withdrawing groups. The use of modern techniques such as microwave-assisted synthesis can significantly improve reaction times and yields, making this classical reaction amenable to the demands of contemporary drug discovery and materials science research. The protocols and data presented herein provide a valuable resource for scientists working on the synthesis of functionalized pyrrole scaffolds.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. public.pensoft.net [public.pensoft.net]

- 9. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

Application Note: Acylation of 1-Methyl-4-Nitropyrrole

Abstract

The functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. Acylated nitropyrroles, in particular, are valuable precursors for a variety of biologically active compounds, including novel antimicrobial and anti-tubercular agents.[1] However, the introduction of an acyl group onto a pyrrole ring bearing a strong electron-withdrawing group, such as a nitro moiety at the 4-position, presents a significant synthetic challenge. The 1-methyl-4-nitropyrrole system is highly electron-deficient, which severely deactivates the ring towards classical electrophilic aromatic substitution reactions like Friedel-Crafts or Vilsmeier-Haack acylation.

This application note addresses the considerable challenges in the acylation of 1-methyl-4-nitropyrrole. Due to the absence of established literature for this specific transformation, this document provides:

-

A proposed multi-step synthesis for the starting material, 1-methyl-4-nitropyrrole.

-

A critical discussion of the reactivity of the nitropyrrole core.

-

A series of detailed, theoretical protocols for attempting the acylation, based on methodologies applied to other deactivated aromatic systems.

These protocols are intended as investigative starting points for researchers aiming to explore the functionalization of this challenging but potentially valuable heterocyclic scaffold.

Introduction: The Challenge of Acylating a Deactivated Pyrrole

Pyrrole typically undergoes electrophilic substitution preferentially at the C2 or C5 positions due to the electron-donating nature of the nitrogen heteroatom, which stabilizes the cationic intermediate (the σ-complex).[2][3] However, the presence of a nitro group at the C4 position fundamentally alters this reactivity. The -NO₂ group is a powerful deactivating group, withdrawing electron density from the pyrrole ring through both inductive and resonance effects. This reduction in electron density makes the ring significantly less nucleophilic and thus highly resistant to attack by electrophiles such as acylium ions.

While the acylation of some nitropyrrole isomers has been reported—for instance, 3-nitro-1-methylpyrrole is known to undergo Friedel-Crafts acylation—the specific conditions and yields are not well-documented, and the 4-nitro isomer is expected to be even less reactive.[4][5] Therefore, successful acylation of 1-methyl-4-nitropyrrole will likely require forcing conditions or non-traditional synthetic strategies.

Proposed Synthesis of Starting Material: 1-Methyl-4-Nitropyrrole

Caption: Proposed synthetic workflow for 1-methyl-4-nitropyrrole.

Protocol 1: Synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid (Step 1)

This protocol is based on standard N-alkylation procedures for pyrroles.

Materials:

-

4-Nitropyrrole-2-carboxylic acid

-

Methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of anhydrous K₂CO₃ (3.0 equivalents) in anhydrous DMF, add 4-nitropyrrole-2-carboxylic acid (1.0 equivalent).

-

Cool the mixture to 0 °C in an ice bath.

-

Add methyl iodide (1.5 equivalents) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of 1-Methyl-4-nitropyrrole (Step 2)

This protocol uses standard conditions for the decarboxylation of heterocyclic carboxylic acids.

Materials:

-

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

-

Quinoline

-

Copper powder

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (1.0 equivalent) and a catalytic amount of copper powder.

-

Add quinoline as the solvent.

-

Heat the mixture to 190-200 °C and maintain this temperature until CO₂ evolution ceases (typically 1-2 hours). Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Dilute with a larger volume of dichloromethane (DCM) and wash thoroughly with 2 M HCl to remove the quinoline.

-

Wash the organic layer with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-methyl-4-nitropyrrole.

Proposed Protocols for Acylation

The following protocols are theoretical and designed as starting points for investigation. Due to the severe deactivation of the ring, reactions may require elevated temperatures, extended reaction times, and may result in low yields or no reaction.

Method 1: Forced Friedel-Crafts Acylation

This approach uses a strong Lewis acid and heat to overcome the high activation energy barrier. The reaction is expected to occur at the C2 or C5 position.

Caption: General mechanism for Friedel-Crafts acylation on 1-methyl-4-nitropyrrole.

Protocol 3: Acetylation with Acetyl Chloride

Materials:

-

1-Methyl-4-nitropyrrole

-

Acetyl chloride (AcCl)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine, Anhydrous MgSO₄

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM or DCE.

-

Add anhydrous aluminum chloride (2.5 - 3.0 equivalents) and cool the suspension to 0 °C.

-

Slowly add acetyl chloride (1.5 equivalents). Stir for 15 minutes.

-

Add a solution of 1-methyl-4-nitropyrrole (1.0 equivalent) in the reaction solvent dropwise.

-

Slowly warm the reaction mixture to room temperature, and then heat to reflux (40-80 °C, depending on solvent).

-

Monitor the reaction closely by TLC. The reaction may require 24-48 hours.

-

After completion (or no further change), cool the mixture to 0 °C and cautiously quench by slowly adding crushed ice, followed by 1 M HCl.

-

Separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry over MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Table 1: Example Conditions for Friedel-Crafts Acylation of Deactivated Aromatics

| Substrate | Acylating Agent | Lewis Acid (equiv.) | Solvent | Temp. | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Nitrobenzene | Benzoyl Chloride | AlCl₃ (2.2) | CS₂ | Reflux | 5 h | 70% | General Textbook |

| N-Tosylpyrrole | Naphthoyl Chloride | AlCl₃ (1.2) | DCE | 25 °C | - | Mixture | [7] |

| 1-Methylpyrrole | Benzoyl Chloride | - (Organocatalyst) | CHCl₃ | 50 °C | 5 h | 99% |[3] |

Note: The conditions for 1-methylpyrrole are for an activated system and are provided for contrast.

Method 2: Formylation with Dichloromethyl Methyl Ether

This method sometimes succeeds where other Friedel-Crafts type reactions fail, using a potent electrophile generated from dichloromethyl methyl ether and a strong Lewis acid like TiCl₄ or SnCl₄.[1][8][9]

Protocol 4: Formylation

Materials:

-

1-Methyl-4-nitropyrrole

-

Dichloromethyl methyl ether (Cl₂CHOCH₃)

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated ammonium chloride (NH₄Cl) solution

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 1-methyl-4-nitropyrrole (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add TiCl₄ (2.2 equivalents) dropwise. The solution may change color. Stir for 1 hour at 0 °C.

-

Add dichloromethyl methyl ether (1.1 equivalents) dropwise.

-

Allow the reaction to stir at 0 °C for 45 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Quench the reaction by carefully pouring it into a saturated solution of NH₄Cl. Stir vigorously for 1-2 hours for hydrolysis.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine organic layers, wash with 0.1 M HCl and brine.

-

Dry over MgSO₄, filter, and concentrate.

-

Purify via column chromatography.

Characterization of Products

The expected products, 2-acyl-1-methyl-4-nitropyrroles, should be characterized using standard spectroscopic methods.

Expected Spectroscopic Data:

-

¹H NMR: Expect to see two doublets in the aromatic region for the two remaining pyrrole protons (at C3 and C5), with a small coupling constant (~2-3 Hz). The N-methyl singlet and signals corresponding to the acyl group will also be present.

-

¹³C NMR: Signals for the pyrrole carbons, the N-methyl carbon, and the carbonyl and alkyl/aryl carbons of the acyl group. The carbonyl carbon will appear significantly downfield (>180 ppm).

-

IR Spectroscopy: A strong absorption band for the C=O stretch (typically 1650-1700 cm⁻¹) and characteristic bands for the C-NO₂ stretches (~1520 and 1340 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the acylated product.

Conclusion

The acylation of 1-methyl-4-nitropyrrole is a synthetically challenging objective due to the profound deactivating effect of the 4-nitro group. Direct electrophilic substitution is not documented and is predicted to be difficult. This application note provides researchers with a rational, albeit theoretical, framework for approaching this problem. A plausible route to the necessary starting material is outlined, and detailed experimental protocols for forced Friedel-Crafts acylation and formylation are presented as initial avenues for investigation. Success in developing a reliable acylation method for this scaffold would provide valuable access to a range of novel, functionalized nitropyrroles for applications in drug discovery and materials science. It is recommended that any investigation begins on a small scale with careful monitoring and safety precautions due to the potentially harsh reaction conditions required.

References

- 1. Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. homework.study.com [homework.study.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrroles versus cyclic nitrones: catalyst-controlled divergent cyclization of N-(2-perfluoroalkyl-3-alkynyl) hydroxylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Comprehensive Framework for the Biological Evaluation of Novel Pyrrole Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Many pyrrole derivatives have demonstrated potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The biological evaluation of novel pyrrole compounds is a critical step in the drug discovery pipeline, requiring a systematic approach to determine their efficacy and safety. This document provides a detailed set of protocols for the initial biological screening of these compounds, covering cytotoxicity, antimicrobial activity, antioxidant potential, and preliminary in vivo toxicity.

In Vitro Cytotoxicity Evaluation

A primary step in evaluating any novel compound is to assess its effect on cell viability. This helps to distinguish between targeted therapeutic effects and general toxicity.[3] The following protocols describe two common methods for assessing cytotoxicity: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which measures cell membrane integrity.[3][4]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures the mitochondrial activity of viable cells.[3] Living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[3][5]

Materials:

-

Human cancer cell lines (e.g., LoVo, MCF-7, SK-OV-3) and a normal cell line (e.g., HUVEC).[6][7]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

Phosphate-Buffered Saline (PBS).

-

MTT solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well microplates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the novel pyrrole compounds in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[6]

-

Incubation: Incubate the plates for 24, 48, or 72 hours.[6]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Agitate the plate gently for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Experimental Protocol: LDH Release Assay

The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4] This serves as a reliable indicator of compromised cell membrane integrity.[8][9]

Materials:

-

Cells and culture reagents as in the MTT assay.

-

Commercially available LDH Cytotoxicity Assay Kit.

-

Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control.

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells: a) Spontaneous LDH release (cells with medium only) and b) Maximum LDH release (cells with lysis buffer).[8]

-

Incubation: Incubate the plate for the desired time (e.g., 24 hours).

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[8] Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Data Presentation: In Vitro Cytotoxicity

Summarize the results in a table to facilitate comparison between different compounds and cell lines.

| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |

| Pyrrole-A | LoVo | 48 | 15.2 ± 1.8 |

| Pyrrole-A | MCF-7 | 48 | 25.6 ± 3.1 |

| Pyrrole-A | HUVEC | 48 | > 100 |

| Pyrrole-B | LoVo | 48 | 8.9 ± 0.9 |

| Pyrrole-B | MCF-7 | 48 | 12.4 ± 1.5 |

| Pyrrole-B | HUVEC | 48 | 78.3 ± 9.2 |

| Doxorubicin | LoVo | 48 | 0.5 ± 0.06 |

Visualization: Cytotoxicity Workflow

Antimicrobial Activity Screening

Many pyrrole-containing structures exhibit antimicrobial properties.[1] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Experimental Protocol: Broth Microdilution Assay

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[11]

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Sterile 96-well microplates.

-

Pyrrole compounds dissolved in DMSO.

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole).

-

Resazurin solution (optional, as a viability indicator).

Procedure:

-

Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the stock pyrrole compound solution (e.g., 2000 µg/mL) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate.

-

Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (microbes in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-